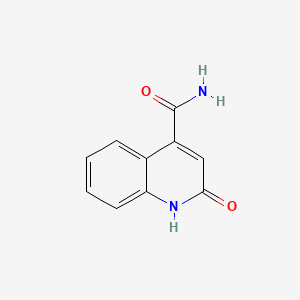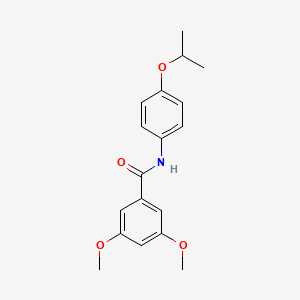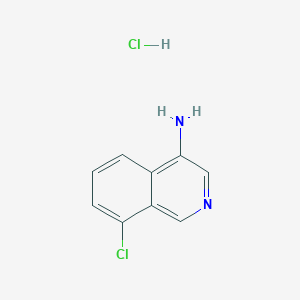
2-Hydroxyquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyquinoline-4-carboxamide is a heterocyclic compound with significant importance in various fields of scientific research. It is known for its unique chemical structure, which includes a quinoline ring system substituted with a hydroxyl group at the 2-position and a carboxamide group at the 4-position.
作用機序
Target of Action
Quinoline derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
It’s worth noting that quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimalarial, anticancer, and antioxidant properties . The interaction of these compounds with their targets often leads to changes in cellular processes, contributing to their therapeutic effects .
Biochemical Pathways
Quinoline derivatives have been associated with various biochemical pathways, often related to their observed biological activities .
Pharmacokinetics
A related compound, a quinoline-4-carboxamide derivative, was reported to have excellent pharmacokinetic properties, including good oral efficacy in a malaria mouse model . These properties, including absorption, distribution, metabolism, and excretion (ADME), significantly impact the bioavailability and therapeutic potential of the compound .
Result of Action
Quinoline derivatives have been reported to exhibit various cellular effects, often related to their biological activities .
Action Environment
It’s worth noting that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of therapeutic compounds .
生化学分析
Biochemical Properties
Quinoline derivatives have been shown to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
These compounds have been observed to induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Molecular Mechanism
Quinoline-4-carboxamide derivatives have been reported to inhibit protein kinases, which are key regulators of cell survival and proliferation
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyquinoline-4-carboxamide typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . Another approach involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions: 2-Hydroxyquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-4-carboxamide derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed:
- Oxidation products include quinoline-4-carboxamide derivatives.
- Reduction products include amine derivatives.
- Substitution reactions yield various substituted quinoline derivatives .
科学的研究の応用
2-Hydroxyquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
2-Hydroxyquinoline-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-Hydroxyquinoline, 4-Hydroxyquinoline, and 2,4-Dihydroxyquinoline.
Uniqueness: Unlike its analogs, this compound possesses both a hydroxyl and a carboxamide group, which confer unique chemical reactivity and biological activity.
特性
IUPAC Name |
2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)7-5-9(13)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSMDMHOLCNPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2963183.png)
![2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2963184.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2963187.png)
![1-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2963189.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2963192.png)

![1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2963199.png)
![4-(7-ethoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2963201.png)

![5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL](/img/structure/B2963203.png)
![N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2963205.png)
![N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2963206.png)
